Cas no 2287313-34-0 (3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine)
![3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine structure](https://ja.kuujia.com/scimg/cas/2287313-34-0x500.png)
3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2287313-34-0
- EN300-37466839
- 3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine
- EN300-6761893
-
- インチ: 1S/C9H17NO/c1-2-11-4-3-8-5-9(10,6-8)7-8/h2-7,10H2,1H3
- InChIKey: XGCRJNRAMOBXSN-UHFFFAOYSA-N
- SMILES: O(CC)CCC12CC(C1)(C2)N
計算された属性
- 精确分子量: 155.131014166g/mol
- 同位素质量: 155.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 4
- 複雑さ: 147
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- XLogP3: 0.5
3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6761893-0.1g |
3-(2-ethoxyethyl)bicyclo[1.1.1]pentan-1-amine |
2287313-34-0 | 95.0% | 0.1g |
$2571.0 | 2025-03-13 | |
Enamine | EN300-6761893-1.0g |
3-(2-ethoxyethyl)bicyclo[1.1.1]pentan-1-amine |
2287313-34-0 | 95.0% | 1.0g |
$2921.0 | 2025-03-13 | |
Enamine | EN300-6761893-0.25g |
3-(2-ethoxyethyl)bicyclo[1.1.1]pentan-1-amine |
2287313-34-0 | 95.0% | 0.25g |
$2687.0 | 2025-03-13 | |
Enamine | EN300-37466839-0.5g |
3-(2-ethoxyethyl)bicyclo[1.1.1]pentan-1-amine |
2287313-34-0 | 0.5g |
$2972.0 | 2023-07-08 | ||
Enamine | EN300-37466839-2.5g |
3-(2-ethoxyethyl)bicyclo[1.1.1]pentan-1-amine |
2287313-34-0 | 2.5g |
$6069.0 | 2023-07-08 | ||
Enamine | EN300-37466839-10.0g |
3-(2-ethoxyethyl)bicyclo[1.1.1]pentan-1-amine |
2287313-34-0 | 10.0g |
$13314.0 | 2023-07-08 | ||
Enamine | EN300-37466839-0.05g |
3-(2-ethoxyethyl)bicyclo[1.1.1]pentan-1-amine |
2287313-34-0 | 0.05g |
$2602.0 | 2023-07-08 | ||
Enamine | EN300-37466839-0.25g |
3-(2-ethoxyethyl)bicyclo[1.1.1]pentan-1-amine |
2287313-34-0 | 0.25g |
$2849.0 | 2023-07-08 | ||
Enamine | EN300-37466839-0.1g |
3-(2-ethoxyethyl)bicyclo[1.1.1]pentan-1-amine |
2287313-34-0 | 0.1g |
$2725.0 | 2023-07-08 | ||
Enamine | EN300-37466839-5.0g |
3-(2-ethoxyethyl)bicyclo[1.1.1]pentan-1-amine |
2287313-34-0 | 5.0g |
$8979.0 | 2023-07-08 |
3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine 関連文献
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amineに関する追加情報
3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine
The compound 3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine (CAS No: 2287313-34-0) is a unique bicyclic amine derivative that has garnered significant attention in the fields of organic chemistry and pharmacology due to its intriguing structural features and potential bioactive properties. This molecule, characterized by its bicyclo[1.1.1]pentane ring system, exhibits a fascinating interplay of steric and electronic effects, making it a valuable subject for both fundamental research and applied studies.
The bicyclo[1.1.1]pentane framework is a highly strained structure, which often imparts unique reactivity and stability to the molecule. In the case of 3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine, the presence of an ethoxyethyl substituent at the 3-position introduces additional complexity to the system, influencing both the molecule's physical properties and its interactions with biological systems.
Recent studies have highlighted the potential of bicyclic amines like this compound in drug discovery efforts, particularly in the development of novel therapeutics targeting complex biological pathways. The ethoxyethyl group attached to the bicyclic core has been shown to enhance solubility and bioavailability, which are critical factors in drug design.
From a synthetic perspective, the construction of bicyclo[1.1.1]pentane derivatives remains a challenging yet rewarding endeavor for organic chemists. The synthesis of 3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine typically involves multi-step processes, including ring-closing metathesis or other cyclization techniques, followed by functionalization to introduce the ethoxyethyl substituent.
The stereochemistry of this compound is another area of intense research interest, as the spatial arrangement of atoms within the bicyclic framework can significantly impact its reactivity and biological activity. Advanced analytical techniques such as NMR spectroscopy and X-ray crystallography have been employed to elucidate the precise stereochemical configuration of this compound.
In terms of applications, bicyclic amines like 3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine are being explored for their potential roles as building blocks in medicinal chemistry, as well as for their ability to serve as templates for more complex molecular architectures.
The integration of computational chemistry tools has further enhanced our understanding of this compound's properties, enabling researchers to predict its behavior in various chemical and biological contexts with greater accuracy.
In summary, 3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine stands out as a compelling example of how structural complexity can lead to functional diversity in chemical compounds.
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